Coproporphyrin I dihydrochloride

Catalog No.
S524220
CAS No.
69477-27-6
M.F
C36H40Cl2N4O8
M. Wt
727.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coproporphyrin I dihydrochloride

CAS Number

69477-27-6

Product Name

Coproporphyrin I dihydrochloride

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C36H40Cl2N4O8

Molecular Weight

727.6 g/mol

InChI

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H

InChI Key

XROPZSRTTZKNQB-ARSPAUKVSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

CPI; CP I; CP-I; Coproporphyrin I dihydrochloride

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.Cl.Cl

Description

The exact mass of the compound Coproporphyrin I dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Marker for Heme Biosynthesis Disorders

Coproporphyrin I can accumulate in the body due to genetic mutations or enzyme deficiencies that disrupt the heme biosynthesis pathway. By measuring the levels of Coproporphyrin I in urine or feces, researchers can diagnose diseases like Porphyria cutanea tarda (PCT) and Erythropoietic protoporphyria (EPP). ()

Photosensitizer in Photodynamic Therapy

Coproporphyrin I exhibits photosensitivity, meaning it reacts to light. This property makes it a potential candidate for Photodynamic Therapy (PDT), a treatment modality used to destroy cancer cells. Researchers are investigating the use of Coproporphyrin I to target and eliminate specific types of cancer cells upon light exposure. ()

Coproporphyrin I dihydrochloride is characterized by its chemical formula C₃₆H₃₈N₄O₈·2HCl and a molecular weight of approximately 678.16 g/mol. It exists as a dark red crystalline solid and is soluble in water, making it suitable for various biochemical applications. As a conjugate acid of coproporphyrin I, it plays a significant role in biological systems, particularly in the context of heme metabolism and transport .

Coproporphyrin I HCl has been explored as a potential biomarker for several conditions. Elevated levels of Coproporphyrin I in urine or feces can indicate disruptions in heme biosynthesis, which can be caused by liver diseases, lead poisoning, and mercury exposure [, ]. Additionally, some studies suggest a potential link between increased Coproporphyrin I levels and autism spectrum disorder, although the mechanism behind this connection remains unclear and requires further investigation.

. Key methods include:

  • Porphyrin Synthesis: Starting from simpler precursors like pyrrole and aldehydes through condensation reactions, followed by oxidation steps to form the porphyrin ring structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for research applications .

Coproporphyrin I dihydrochloride exhibits various biological activities:

  • Biomarker Potential: It has been investigated as an endogenous biomarker for assessing the inhibition of organic anion transporting polypeptide 1B, which is relevant in pharmacokinetics and drug-drug interaction studies .
  • Antioxidant Properties: Some studies suggest that it may possess antioxidant capabilities, contributing to cellular protection against oxidative stress .
  • Impact on Cell Proliferation: The inhibition of telomerase suggests potential applications in limiting the proliferation of cancer cells, making it a candidate for therapeutic development .

Coproporphyrin I dihydrochloride has diverse applications:

  • Biochemical Research: Used as a reagent in enzyme assays and studies involving organic anion transport mechanisms.
  • Clinical Diagnostics: Its role as a biomarker aids in evaluating drug interactions and liver function tests.
  • Pharmaceutical Development: Investigated for potential use in cancer therapies due to its telomerase-inhibiting properties .

Interaction studies involving coproporphyrin I dihydrochloride primarily focus on its role as a substrate for organic anion transporters. These studies help elucidate the mechanisms behind drug metabolism and the potential for drug-drug interactions. For instance, elevated levels of coproporphyrin I have been linked to variations in transporter activity influenced by genetic polymorphisms .

Coproporphyrin I dihydrochloride shares structural similarities with other porphyrins but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Properties
Coproporphyrin IIIC₃₆H₃₈N₄O₈More common in human metabolism; less potent inhibitor of telomerase.
Protoporphyrin IXC₂₄H₂₉N₄O₉Precursor to heme; involved in oxygen transport.
Heme AC₂₄H₂₈N₄O₄FeContains iron; essential for hemoglobin function.

The distinctiveness of coproporphyrin I dihydrochloride lies in its specific inhibitory effects on telomerase and its utility as a biomarker for drug interactions, making it particularly valuable in pharmacological research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kepczyński M, Pandian RP, Smith KM, Ehrenberg B. Do liposome-binding constants of porphyrins correlate with their measured and predicted partitioning between octanol and water? Photochem Photobiol. 2002 Aug;76(2):127-34. PubMed PMID: 12194207.

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